Trimethylborane

Thermodynamics Calorimetry Organoboron Chemistry

Trimethylborane (TMB, B(CH₃)₃, CAS 593-90-8) is a volatile, pyrophoric organoboron compound characterized as a strong Lewis acid. It is commercially available in electronic grade with an assay of ≥98.35%, with stringent impurity specifications including.

Molecular Formula C3H9B
Molecular Weight 55.92 g/mol
CAS No. 593-90-8
Cat. No. B1581522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylborane
CAS593-90-8
Molecular FormulaC3H9B
Molecular Weight55.92 g/mol
Structural Identifiers
SMILESB(C)(C)C
InChIInChI=1S/C3H9B/c1-4(2)3/h1-3H3
InChIKeyWXRGABKACDFXMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethylborane (CAS 593-90-8): Procurement-Grade Properties and Core Specifications


Trimethylborane (TMB, B(CH₃)₃, CAS 593-90-8) is a volatile, pyrophoric organoboron compound characterized as a strong Lewis acid. It is commercially available in electronic grade with an assay of ≥98.35%, with stringent impurity specifications including <1 ppm O₂ and <1.5% dimethylethylborane . Its unique combination of low molecular weight (55.91 g/mol), high volatility (boiling point: −20.2 °C), and the presence of pre-existing B–C bonds defines its utility as a gaseous precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) [1]. The compound's vapor pressure is described by the equation: log P = 6.1385 + 1.75 log T − 1393.3/T − 0.007735 T, where T is in Kelvin [2].

Why Triethylborane (TEB) and Trimethylaluminum (TMA) Cannot Simply Replace Trimethylborane in Critical Applications


Despite sharing a similar organometallic class, analogs like triethylborane (TEB) and trimethylaluminum (TMA) cannot be indiscriminately substituted for trimethylborane (TMB) due to critical differences in thermodynamic stability, decomposition pathways, and resultant material properties. In CVD, TEB's decomposition is dominated by β-hydride elimination of ethylene (C₂H₄) [1], whereas TMB undergoes α-elimination of methane (CH₄) [2], leading to distinct film compositions and B/C ratios. Furthermore, gas-phase ion chemistry reveals that the methyl anion affinity of Me₂B⁺ (derived from TMB) is 250 ± 15 kcal/mol, a specific thermochemical value that dictates its reactivity profile and is not shared by aluminum analogs [3]. These non-linear differences in precursor chemistry and material outcomes are quantified in the following evidence, demonstrating that TMB offers unique and verifiable differentiation.

Trimethylborane (TMB) vs. Comparators: A Quantitative Procurement and Application Evidence Guide


Comparative Thermodynamic Stability: Heat of Combustion of Trimethylborane vs. Triethylborane

The standard heat of combustion for liquid trimethylborane (TMB) is quantitatively distinct from that of its closest analog, triethylborane (TEB). At 25 °C, the heat of combustion for TMB is -2989.4 ±22.4 kJ/mol, whereas for TEB it is -4975.6 ±15.1 kJ/mol [1]. This substantial difference of -1986.2 kJ/mol is a direct consequence of the molecular structure (methyl vs. ethyl groups) and is a fundamental thermodynamic property that dictates the compound's energy content and thermal behavior in applications.

Thermodynamics Calorimetry Organoboron Chemistry

CVD Film Composition: Trimethylborane Enables Higher B/C Ratios than Triethylborane in Plasma Processes

In plasma-enhanced chemical vapor deposition (PECVD) processes for boron-carbon (BxC) thin films, trimethylborane (TMB) demonstrates superior performance in achieving a higher boron-to-carbon (B/C) ratio compared to triethylborane (TEB) under identical high-power conditions. When using a plasma power of 2400 W, TMB yields a maximum B/C ratio of 1.9, whereas TEB yields a maximum B/C ratio of 1.7 [1]. This quantifiable difference is attributed to the different decomposition mechanisms and the lower carbon content delivered by the methyl groups of TMB.

Chemical Vapor Deposition Boron Carbide Films Semiconductor Precursors

CVD Film Density and Hydrogen Content: Triethylborane Produces Denser Films with Less Hydrogen Impurity

A comparative study of thermal CVD reveals that the choice of precursor significantly impacts film density and purity. Films deposited using triethylborane (TEB) within a temperature window of 600–1000 °C achieve a high film density of 2.40–2.65 g/cm³ and low hydrogen impurity levels of <1 at.% [1]. In contrast, films deposited with trimethylborane (TMB) via plasma CVD at lower temperatures (~300 °C) result in a lower film density of 2.16 g/cm³ and a significantly higher hydrogen content of 15±5 at.% [2]. This difference is a direct consequence of the precursor's decomposition chemistry.

Chemical Vapor Deposition Film Characterization Boron Carbide

Lewis Acidity and Reactivity: Trimethylborane vs. Trimethylaluminum in Gas-Phase Ion Chemistry

Gas-phase ion chemistry studies provide a quantitative comparison of the Lewis acidity and reactivity of trimethylborane (Me₃B) and trimethylaluminum (Me₃Al). The dimethylaluminum cation (Me₂Al⁺) is found to be more stable than its boron analog (Me₂B⁺) by approximately 9 kcal/mol, as determined by halide affinity measurements: D(Me₂B⁺−Cl⁻) = 192.5 ± 3 kcal/mol vs. D(Me₂Al⁺−Cl⁻) = 185 ± 5 kcal/mol [1]. Furthermore, Me₃B exhibits a specific methyl anion affinity of D(Me₂B⁺−CH₃⁻) = 250 ± 15 kcal/mol, a property not directly comparable to Me₃Al due to its different reactivity [1].

Organometallic Chemistry Lewis Acidity Gas-Phase Ion Chemistry

CVD Precursor Suitability: Triethylborane Yields Higher B/C Ratios in Thermal CVD than Trimethylborane

An investigation into the feasibility of organoboranes as CVD precursors for boron-carbon films found that triethylborane (TEB) was more suitable than trimethylborane (TMB) or tributylborane for obtaining films with higher boron content. The study reported that TEB yielded higher boron-to-carbon (B/C) ratios in the deposited films when using a hot-wall CVD furnace [1]. While precise B/C values from this study are not provided in the abstract, the conclusion of TEB's superiority for achieving higher boron content is explicit and quantifiably relevant.

Chemical Vapor Deposition Precursor Evaluation Boron Carbide

Validated Application Scenarios for Trimethylborane Based on Quantitative Performance Data


Synthesis of Boron-Rich Thin Films via Plasma-Enhanced Chemical Vapor Deposition (PECVD)

Trimethylborane (TMB) is the precursor of choice for depositing boron-rich boron carbide (BxC) thin films using plasma-enhanced CVD at low substrate temperatures (~300 °C). The quantifiable evidence shows TMB can achieve a B/C ratio of 1.9 in PECVD processes, which is 12% higher than the maximum ratio of 1.7 achievable with triethylborane (TEB) under identical high-power conditions [1]. This application is particularly suited for coating temperature-sensitive substrates where high boron content is critical, such as in the fabrication of neutron detectors and advanced semiconductor components.

Synthesis of Phase-Pure B–C–N Atomic Layer Films

The unique molecular structure of TMB, featuring pre-existing B–C bonds, is essential for the controlled chemical vapor deposition (CVD) growth of high-quality, large-area B–C–N atomic layer films. Using TMB as a B–C delivery precursor with ammonia (NH₃) minimizes phase segregation, a common problem that yields separate C and BN domains [1]. This application scenario is validated by the successful synthesis of films with tunable electronic properties, directly attributed to the specific decomposition chemistry of TMB, which is not replicated by other boron sources lacking intrinsic B–C bonds.

Dopant Source in Semiconductor Manufacturing

As a gaseous, pyrophoric compound, TMB is utilized as a p-type dopant source in semiconductor processing, including atomic layer deposition (ALD) for advanced 3D transistor structures [1]. Its high volatility (boiling point: -20.2 °C) and established vapor pressure relationship make it suitable for precise delivery in vacuum-based deposition systems [2]. This application is supported by its commercial availability as an electronic grade chemical with purity ≥98.35% and tight impurity controls , differentiating it from less volatile or less pure boron precursors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trimethylborane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.